molecular formula C13H8N2O B1613682 3-(5-Formylpyridin-3-yl)benzonitrile CAS No. 887973-56-0

3-(5-Formylpyridin-3-yl)benzonitrile

Cat. No.: B1613682
CAS No.: 887973-56-0
M. Wt: 208.21 g/mol
InChI Key: BOHZZEDUACILBG-UHFFFAOYSA-N
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Description

3-(5-Formylpyridin-3-yl)benzonitrile is an organic compound with the molecular formula C13H8N2O. It is a derivative of pyridine and benzonitrile, characterized by the presence of a formyl group at the 5-position of the pyridine ring and a nitrile group at the 3-position of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Formylpyridin-3-yl)benzonitrile typically involves the coupling of pyridine and benzonitrile derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid derivative of pyridine with a halogenated benzonitrile in the presence of a palladium catalyst. The reaction is usually carried out in an organic solvent such as toluene or DMF, under an inert atmosphere, and at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger-scale operations. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of more efficient catalysts and greener solvents is often explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(5-Formylpyridin-3-yl)benzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(5-Formylpyridin-3-yl)benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, the formyl group can form covalent bonds with nucleophilic residues in enzyme active sites, inhibiting their function. The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Formylpyridin-2-yl)benzonitrile
  • 3-(4-Formylpyridin-3-yl)benzonitrile
  • 3-(5-Formylpyridin-4-yl)benzonitrile

Uniqueness

3-(5-Formylpyridin-3-yl)benzonitrile is unique due to the specific positioning of the formyl and nitrile groups, which can influence its reactivity and binding properties. Compared to its analogs, this compound may exhibit different electronic and steric effects, leading to variations in its chemical behavior and biological activity .

Properties

IUPAC Name

3-(5-formylpyridin-3-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O/c14-6-10-2-1-3-12(4-10)13-5-11(9-16)7-15-8-13/h1-5,7-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOHZZEDUACILBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CN=CC(=C2)C=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646980
Record name 3-(5-Formylpyridin-3-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887973-56-0
Record name 3-(5-Formyl-3-pyridinyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887973-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(5-Formylpyridin-3-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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